molecular formula C12H17ClN2O3S B12075561 3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide

3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide

Katalognummer: B12075561
Molekulargewicht: 304.79 g/mol
InChI-Schlüssel: ZZXCPZBTWOFAKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide is a chemical compound with the molecular formula C12H17ClN2O3S. It is known for its unique structure, which includes a chloro group, a dimethylsulfamoyl group, and a methylphenyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide
  • 3-chloro-N-(3-(n,n-dimethylsulfamoyl)-4-methylphenyl)propanamide

Uniqueness

3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide is unique due to its specific structural features, such as the position of the chloro and dimethylsulfamoyl groups.

Eigenschaften

Molekularformel

C12H17ClN2O3S

Molekulargewicht

304.79 g/mol

IUPAC-Name

3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide

InChI

InChI=1S/C12H17ClN2O3S/c1-9-4-5-10(14-12(16)6-7-13)8-11(9)19(17,18)15(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,16)

InChI-Schlüssel

ZZXCPZBTWOFAKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CCCl)S(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.